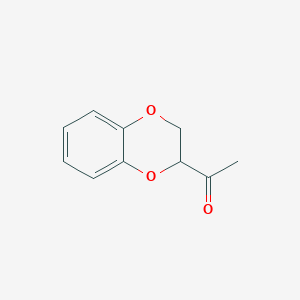
5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid is an indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is a white or off-white crystalline solid and is primarily used as a plant growth regulator due to its auxin-like properties .
Mechanism of Action
Target of Action
It is known that indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .
Result of Action
One study showed that a compound with a similar structure, 5-methoxy-3-(3-phenylacryloyl)-1h-indole-2-carboxylic acid, exhibited significant anti-inflammatory activity .
Action Environment
It is known that the synthesis of indole derivatives can be influenced by various conditions .
Preparation Methods
The synthesis of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid involves several steps:
Condensation Reaction: The initial step involves the condensation of a suitable indole precursor with an appropriate aldehyde or ketone.
Methoxylation: The intermediate product undergoes methoxylation to introduce the methoxy group at the 5-position.
Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group at the 3-position.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Common reagents used in these reactions include palladium acetate for arylation reactions and various catalysts for enantioselective Friedel-Crafts alkylation .
Chemical Reactions Analysis
5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common reagents used in these reactions include palladium acetate for arylation and various catalysts for enantioselective reactions. Major products formed from these reactions include indolylquinoxalines and alkylindoles .
Scientific Research Applications
5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A well-known plant hormone with similar auxin-like properties.
5-methoxyindole-2-carboxylic acid: Another indole derivative with potential anticancer and neuroprotective activities.
Indole-3-butyric acid: Another plant growth regulator with similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methoxy-2-methyl-1-propylindole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-7-15-9(2)13(14(16)17)11-8-10(18-3)5-6-12(11)15/h5-6,8H,4,7H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRKZYWTBFQHCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585377 |
Source


|
| Record name | 5-Methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17826-24-3 |
Source


|
| Record name | 5-Methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














